Potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate
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Overview
Description
Sulfo-Cyanine5 carboxylic acid: is a water-soluble, far-red emitting fluorophore primarily used for labeling peptides, proteins, and oligonucleotides in fluorescence imaging and other fluorescence-based biochemical analyses . This compound is an alternative to Cy5, originally developed by GE Healthcare, and is known for its high photostability, aqueous solubility, and tolerance to a wide pH range .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions to introduce the sulfonic acid groups .
Industrial Production Methods: In industrial settings, the production of Sulfo-Cyanine5 carboxylic acid involves large-scale chemical synthesis processes. These processes are optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques such as chromatography to ensure the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cyanine5 carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Conjugation Reactions: The compound can be conjugated to biomolecules such as peptides, proteins, and oligonucleotides through amide bond formation.
Common Reagents and Conditions:
Reagents: Common reagents used in these reactions include N-hydroxysuccinimide (NHS) esters and carbodiimides.
Major Products: The major products formed from these reactions are labeled biomolecules, which are used in various fluorescence-based assays and imaging techniques .
Scientific Research Applications
Chemistry: Sulfo-Cyanine5 carboxylic acid is widely used in chemical research for the labeling of small molecules and polymers. Its high photostability and fluorescence properties make it an ideal choice for studying molecular interactions and dynamics .
Biology: In biological research, this compound is used for labeling proteins, peptides, and nucleic acids. It is commonly employed in techniques such as fluorescence microscopy, flow cytometry, and Western blotting to visualize and quantify biomolecules .
Medicine: Sulfo-Cyanine5 carboxylic acid is used in medical research for imaging and diagnostic applications. It is utilized in the development of fluorescent probes for detecting specific biomolecules and monitoring biological processes in real-time .
Industry: In industrial applications, this compound is used in the development of fluorescent dyes and sensors for various analytical and diagnostic purposes. Its high sensitivity and specificity make it valuable for quality control and environmental monitoring .
Mechanism of Action
Mechanism: Sulfo-Cyanine5 carboxylic acid exerts its effects through its fluorescent properties. When excited by light of a specific wavelength, the compound emits light at a longer wavelength, which can be detected and measured. This fluorescence is used to label and track biomolecules in various assays and imaging techniques .
Molecular Targets and Pathways: The primary molecular targets of Sulfo-Cyanine5 carboxylic acid are the biomolecules to which it is conjugated. The compound does not interact with specific biological pathways but serves as a fluorescent marker to visualize and quantify the presence and distribution of the labeled biomolecules .
Comparison with Similar Compounds
Cy5: The original cyanine dye developed by GE Healthcare, used for similar applications but with different spectral properties.
Sulfo-Cyanine3 carboxylic acid: Another sulfonated cyanine dye with different excitation and emission wavelengths.
BDP 564/570 carboxylic acid: A derivative of the BDP fluorophore with emission in the orange part of the spectrum.
Uniqueness: Sulfo-Cyanine5 carboxylic acid is unique due to its high photostability, aqueous solubility, and compatibility with a wide pH range. These properties make it particularly suitable for a variety of biological and chemical applications, providing reliable and consistent results in fluorescence-based assays .
Properties
Molecular Formula |
C32H37KN2O8S2 |
---|---|
Molecular Weight |
680.9 g/mol |
IUPAC Name |
potassium;1-(5-carboxypentyl)-3,3-dimethyl-2-[5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C32H38N2O8S2.K/c1-31(2)24-20-22(43(37,38)39)15-17-26(24)33(5)28(31)12-8-6-9-13-29-32(3,4)25-21-23(44(40,41)42)16-18-27(25)34(29)19-11-7-10-14-30(35)36;/h6,8-9,12-13,15-18,20-21H,7,10-11,14,19H2,1-5H3,(H2-,35,36,37,38,39,40,41,42);/q;+1/p-1 |
InChI Key |
ADTLWAAMVPCPTC-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)O)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
Origin of Product |
United States |
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